1-(((5-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
A key area of application is in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, demonstrating a methodology that employs microwave-assisted treatment under Sonogashira-type cross-coupling conditions. This process facilitates the creation of compounds with potential pharmacological activities due to their structural features (Palka et al., 2014).
Material Science
In material science, the compound has been implicated in the development of novel quinone-fused corroles. These corrole derivatives are synthesized using gallium(III)(pyridine) complex of trifluorophenylcorrole-3-carbaldehyde as a precursor, indicating its utility in creating materials with unique electronic and optical properties (Vale et al., 2007).
Fluoropyrroles Development
Another application is observed in the new synthesis of 3-fluoropyrroles, where derivatives of the compound have been efficiently prepared via electrophilic alpha,alpha-difluorination. This methodology provides a pathway toward the synthesis of various new 3-fluorinated pyrroles, which are valuable in medicinal chemistry and as intermediates in organic synthesis (Surmont et al., 2009).
Antimicrobial Agent Synthesis
In the quest for new antimicrobial agents, derivatives of this compound have been synthesized and characterized for their potential as antimicrobial agents. The design and synthesis involve the use of Vilsmeier–Haack reaction approach, indicating its role in contributing to the development of compounds with broad-spectrum antimicrobial activities (Bhat et al., 2016).
Advanced Catalytic Processes
The compound also finds application in catalysis, particularly in the synthesis of palladacycles from ligands with an indole core. These catalytic complexes have been applied in Suzuki–Miyaura coupling and allylation of aldehydes, showcasing the versatility of this compound in facilitating chemical transformations (Singh et al., 2017).
Properties
IUPAC Name |
1-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]cyclopropane-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)8-1-2-9(15-5-8)17-7-10(6-16)3-4-10/h1-2,5-6H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXHQHZJRQUFIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=NC=C(C=C2)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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